![molecular formula C12H8ClF2N3S B2373866 7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 692733-12-3](/img/structure/B2373866.png)

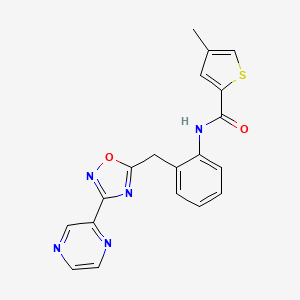

7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine” is a novel compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C19H19ClF2N4OS, an average mass of 424.895 Da, and a monoisotopic mass of 424.093628 Da .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies. For instance, a copper-catalyzed approach was used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . This strategy involved the use of various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides .Molecular Structure Analysis

The molecular structure of “7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine” includes several key features. It has 5 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds . The compound also has a molar refractivity of 107.1±0.5 cm3, a polar surface area of 79 Å2, and a polarizability of 42.5±0.5 10-24 cm3 .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives are diverse. In one study, a Cu(I) catalyzed 1,3 dipolar cycloaddition reaction was used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a surface tension of 50.2±7.0 dyne/cm, and a molar volume of 285.8±7.0 cm3 . It also has an ACD/LogP of 3.31 and an ACD/LogD (pH 7.4) of 3.87 .Scientific Research Applications

Cancer Therapeutics

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising candidate for cancer treatment. Researchers have explored its potential as a selective protein inhibitor, which could play a crucial role in targeted therapies. The compound’s small size, efficient synthetic approaches, and fluorescence properties make it an attractive option for drug development .

Psychopharmacology

The 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines family, synthesized from appropriate methyl ketones, has shown psychopharmacological activity. Further investigations into its mechanism of action and potential therapeutic applications are ongoing .

Lipid Droplet Biomarkers

Recent studies by Professor Jian-Feng Ge’s group revealed an interesting application of this compound as a lipid droplet biomarker. By combining its photophysical properties with biological activities, researchers successfully used it to distinguish lipid droplets in HeLa cells (cancer cells) and L929 cells (normal cells). This versatility highlights its potential in cell imaging and diagnostics .

Anticancer Properties

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated anticancer activity. Researchers are investigating its effects on cancer cell proliferation, apoptosis, and metastasis. Understanding its molecular targets and pathways could lead to novel therapeutic strategies .

Selective Protein Inhibition

Due to its exceptional properties, including selective protein inhibition, this compound holds promise in drug discovery. Researchers are exploring its interactions with specific proteins and their impact on cellular processes .

Other Applications

Beyond cancer and psychopharmacology, the compound’s unique structure may find applications in other areas, such as enzyme inhibition, antimicrobial activity, or even material science. Ongoing research aims to uncover additional uses .

Future Directions

The future directions for “7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine” could involve further exploration of its potential applications in various fields of research and industry. Additionally, more studies could be conducted to understand its mechanism of action and to develop efficient synthesis methods .

properties

IUPAC Name |

7-[chloro(difluoro)methyl]-5-methyl-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2N3S/c1-7-5-10(12(13,14)15)18-11(17-7)8(6-16-18)9-3-2-4-19-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPCYLOBPSZRNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)C(F)(F)Cl)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2373789.png)

![4-{[3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(3-methoxypropyl)piperazine-1-carboxamide](/img/structure/B2373790.png)

![(Z)-methyl 2-(6-acetamido-2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2373791.png)

![N-[2-(dimethylamino)ethyl]-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2373794.png)

![1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2373799.png)

![2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2373803.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)